N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c1-12-14(21)7-5-10-15(12)24-20(25)13-6-4-11-18-19(13)23-17-9-3-2-8-16(17)22-18/h2-11H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCKOYHKGHTTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide, typically involves several key steps. Common synthetic routes for phenazines include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms.
Industrial Production Methods: Industrial production of phenazine derivatives, including this compound, often employs biotechnological approaches using engineered bacterial strains such as Pseudomonas chlororaphis. These strains can be optimized for high-yield production of phenazine derivatives under environmentally friendly conditions .
Chemical Reactions Analysis
Oxidation Reactions
The phenazine ring undergoes oxidation to generate reactive oxygen species (ROS), a key mechanism for its biological activity. Common oxidizing agents and conditions include:
Oxidation occurs via sequential electron transfers coupled with protonation steps, following a square-scheme mechanism . The chloro and methyl groups stabilize radical intermediates, enhancing redox activity.
Nucleophilic Substitution
The chloro substituent on the phenyl ring participates in substitution reactions:
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| NaOH (aqueous) | 80°C, 12h | Hydroxyphenyl derivative | 45% | |
| NH₃/EtOH | Reflux, 6h | Aminophenyl analog | 38% | |
| Suzuki coupling (Pd catalyst) | 90°C, 24h | Biaryl derivatives | 63–96% |
The methyl group adjacent to the chloro substituent sterically hinders nucleophilic attack, favoring para-substitution.
Condensation Reactions
The carboxamide group reacts with aldehydes or hydrazines:
| Reactant | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde | Ethanol, acetic acid, RT | Hydrazone derivative | 71% | |
| Acetylacetone | K₂CO₃, DMF, 60°C | Enamine analog | 55% |
Reactions proceed via nucleophilic acyl substitution, with acetic acid catalyzing imine formation .
Enzymatic Degradation
Microbial amidases hydrolyze the carboxamide bond:
| Enzyme | Organism | Products | Conditions | Source |
|---|---|---|---|---|
| PcnH amidase | Sphingomonas spp. | Phenazine-1-carboxylic acid (PCA) | pH 7.0, 30°C | |
| PodA demethylase | Mycobacterium spp. | Demethylated derivatives | Aerobic |
Degradation pathways are critical for environmental detoxification and metabolite studies .
Reduction and Functionalization
The nitro intermediates in synthesis are reduced to amines:
| Reducing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| NaBH₄/Pd/C | Ethanol, 60°C | Aminophenazine | 75–82% | |
| H₂ (1 atm) | Pd/C, RT | Partially saturated ring | 50% |
Reduction is sensitive to steric effects from the chloro-methyl group, necessitating optimized catalyst loading .
Mechanistic Insights
-
ROS Generation : The planar phenazine core facilitates electron delocalization, enabling single-electron transfers to O₂, producing superoxide radicals .
-
Steric Effects : The 3-chloro-2-methylphenyl group directs electrophiles to the less hindered phenazine positions .
-
pH Sensitivity : Reactions involving the carboxamide group (e.g., hydrolysis) are accelerated under acidic or basic conditions .
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Phenazines, including N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide, exhibit significant antifungal activity against various plant pathogens. They are utilized in agricultural practices to manage diseases caused by fungi such as Bipolaris maydis, Alternaria solani, and Fusarium graminearum . The compound's ability to inhibit fungal growth makes it a valuable candidate for developing new fungicides.
Bioactive Compounds
The compound is also recognized for its role in promoting plant health through mechanisms such as inducing systemic resistance in plants against pathogens. This bioactivity is attributed to the compound’s ability to enhance the production of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack .
Medical Applications
Anticancer Activity
Research indicates that phenazine derivatives, including this compound, possess anticancer properties. These compounds have shown effectiveness in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antiviral Properties
Some studies suggest that phenazines can exhibit antiviral activities, particularly against viruses such as hepatitis C. This potential opens avenues for further research into their use as therapeutic agents in viral infections .
Materials Science
Dyes and Pigments
Phenazines are also used as dyes due to their vibrant colors and stability under light exposure. The incorporation of this compound into polymer matrices can enhance the color properties of materials used in textiles and coatings .
Conductive Polymers
The compound's redox-active nature allows it to be utilized in the development of conductive polymers. These materials have applications in electronics, such as organic solar cells and sensors, where conductivity and stability are crucial .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide involves its interaction with cellular components, leading to various biological effects. The compound targets specific enzymes and pathways within microbial cells, disrupting their normal functions and leading to cell death . The exact molecular targets and pathways involved may vary depending on the specific organism and conditions.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro in ) may alter solubility or reactivity compared to electron-donating groups (e.g., methoxy in ).
- Yield and Stability : The methoxy derivative (81% yield, 203–204°C melting point) demonstrates high synthetic efficiency and thermal stability, suggesting that bulky or polar substituents may improve crystallization .
- Spectral Consistency : HRMS data across analogs (e.g., <0.0011 Da error in ) validates structural integrity, a critical factor in bioactivity studies.
Non-Phenazine Benzamide Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
This compound lacks the phenazine core but shares a benzamide group.
Agrochemical Benzamides ()
Benzamide derivatives like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram are widely used as fungicides. Their efficacy against plant pathogens suggests that phenazine-carboxamides with similar substituents (e.g., chloro, methyl) could be explored for pesticidal activity .
N-(3-chlorophenethyl)-4-nitrobenzamide ()
This hybrid molecule, synthesized via 4-nitrobenzoyl chloride and a chlorinated phenethylamine, shares a chloroaromatic motif with the main compound. Its characterization by NMR and UV spectroscopy underscores the utility of these methods in validating structurally complex amides .
Biological Activity
N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide is a synthetic derivative of phenazine, a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial, antitumor, and antioxidant therapies. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and comparative data.
- Molecular Formula : CHClNO
- Molecular Weight : 347.8 g/mol
The presence of a chloro and methyl group in its structure enhances its biological properties compared to other phenazine derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound is known to:
- Generate reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells.
- Disrupt cellular functions by targeting specific enzymes and pathways, ultimately inducing cell death in pathogens and cancer cells .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens. Its effectiveness can be summarized as follows:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 0.25 µg/mL |
| Escherichia coli | Moderate inhibition | 0.5 µg/mL |
| Candida albicans | Effective against yeast | 0.75 µg/mL |
The compound's mechanism involves disrupting the integrity of microbial membranes and inhibiting vital metabolic pathways.
Antitumor Activity
Research indicates that this compound possesses notable antitumor properties, particularly against various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 488.7 ± 2.52 | Cell viability inhibition |
| MDA-MB-231 (Breast Cancer) | 458.6 ± 2.48 | Induces apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 32 - 40 | Significant cytotoxicity |
The compound induces G1 cell-cycle arrest and apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated that pre-exposure to the compound significantly improved bacterial viability when treated with tetracycline, indicating potential for use in combination therapies .
- Anticancer Research : In vitro studies on leukemia cells revealed that this compound exhibited up to 40 times lower EC50 values compared to normal cells, suggesting a promising avenue for targeted cancer therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other phenazine derivatives:
| Compound | Activity Type | Unique Features |
|---|---|---|
| Phenazine-1-carboxylic acid | Antimicrobial | Commonly produced by Pseudomonas aeruginosa |
| Clofazimine | Antituberculosis | Used clinically for tuberculosis treatment |
| Pyocyanin | Antimicrobial | Produced by Pseudomonas aeruginosa, known for blue pigment |
This compound stands out due to its enhanced stability and potent biological activities attributed to its unique chemical structure .
Q & A
Q. Advanced Research Focus
- In Vitro Antifungal Assays : Use agar diffusion or microbroth dilution against Candida albicans or Aspergillus fumigatus. reports MIC values of 8–16 µg/mL, linked to cytoplasmic fragmentation in fungal cells .
- Mechanistic Studies : Conduct metabolomic profiling (GC-MS/LC-MS) to identify disrupted pathways, such as fatty acid oxidation or redox balance .
How do structural modifications (e.g., halogen substitution) influence the bioactivity of phenazine-1-carboxamide derivatives?
Q. Advanced Research Focus
- Halogen Effects : The 3-chloro-2-methylphenyl group enhances lipophilicity (logP ~3.9) and membrane penetration compared to non-halogenated analogs . shows fluorophenyl analogs (e.g., N-(4-fluorophenyl)phenazine-1-carboxamide) exhibit higher stability but reduced antifungal potency, suggesting chlorine optimizes target binding .
- SAR Studies : Compare IC₅₀ values across derivatives using 3D-QSAR models to map steric/electronic contributions .
How can researchers resolve contradictions in reported bioactivity data for phenazine-1-carboxamide derivatives?
Q. Advanced Research Focus
- Data Discrepancy Analysis : Example: Conflicting MIC values may arise from assay variability (e.g., broth vs. agar methods). Replicate experiments under standardized CLSI guidelines .
- Meta-Analysis : Cross-reference studies in and to identify trends (e.g., chlorine substitution consistently correlates with antifungal activity) .
What computational tools are recommended for predicting the pharmacokinetics of this compound?
Q. Advanced Research Focus
- ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F = 65–72%), BBB permeability (low), and CYP450 metabolism (CYP3A4 substrate) .
- Docking Studies : AutoDock Vina can model interactions with fungal CYP51 (lanosterol demethylase), a proposed target .
What analytical methods are critical for assessing the environmental stability of this compound?
Q. Advanced Research Focus
- Degradation Studies : Perform HPLC-UV/MS to track hydrolysis under pH 3–8. notes stability in acidic conditions but rapid degradation at pH >8 .
- Photolysis Tests : Expose to UV-A light (315–400 nm) and quantify degradation products (e.g., phenazine-1-carboxylic acid) via LC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
